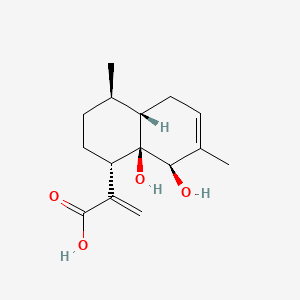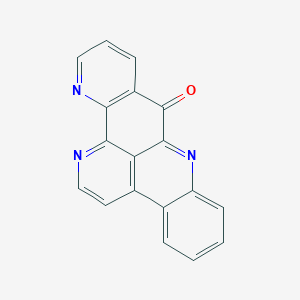
Almurtide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of the mycobacterial cell wall component muramyl dipeptide, which activates both monocytes and macrophages, leading to the secretion of cytokines and the recruitment and activation of other immune cells . Almurtide has shown protective effects against infections caused by Pseudomonas aeruginosa and Candida albicans in mice .
Preparation Methods
Almurtide is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other chemical groups. The synthetic route typically involves the following steps:
Coupling Reaction: The initial step involves the coupling of N-acetylmuramyl-L-alanyl-D-isoglutamine with other chemical groups to form the desired compound.
Purification: The synthesized compound is then purified using techniques such as chromatography to ensure high purity.
Characterization: The final product is characterized using various analytical techniques to confirm its structure and purity.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and quality control.
Chemical Reactions Analysis
Almurtide undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Almurtide exerts its effects by activating monocytes and macrophages, leading to the secretion of cytokines and the recruitment and activation of other immune cells . This activation results in indirect tumoricidal or cytostatic effects. This compound’s mechanism of action involves the stimulation of the immune system, which helps in fighting infections and inhibiting tumor growth .
Comparison with Similar Compounds
Almurtide is similar to other muramyl dipeptide derivatives, such as:
Muramyl Dipeptide (MDP): The parent compound from which this compound is derived. MDP also activates immune cells and has similar biological activities.
Romurtide: Another synthetic muramyl dipeptide analogue with immunostimulating and antineoplastic activities.
This compound’s uniqueness lies in its specific chemical structure, which provides distinct immunostimulatory and anti-tumor properties compared to other similar compounds .
Properties
CAS No. |
61136-12-7 |
|---|---|
Molecular Formula |
C18H30N4O11 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-[[2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxyacetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29)/t8-,10+,11-,12+,15+,16+/m0/s1 |
InChI Key |
NWMHDZMRVUOQGL-CZEIJOLGSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)CO[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
61136-12-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Almurtide; CGP 11637 ; CGP-11637 ; CGP11637; norMDP; norMDP; NacetylnormuramylLalanylDisoglutamine. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)





![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)



